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Executive Summary
Cavosonstat (N91115) is an investigational, orally bioavailable small molecule developed as a

cystic fibrosis transmembrane conductance regulator (CFTR) stabilizer. Its mechanism of

action is distinct from and complementary to CFTR correctors and potentiators. Cavosonstat is
a potent, selective, and reversible inhibitor of S-nitrosoglutathione reductase (GSNOR), an

enzyme responsible for the catabolism of S-nitrosoglutathione (GSNO).[1] By inhibiting

GSNOR, cavosonstat elevates intracellular levels of GSNO, a key signaling molecule that is

deficient in the airways of individuals with cystic fibrosis (CF).[2][3] The increased GSNO levels

lead to the S-nitrosylation of specific chaperone proteins, such as C-terminus of Hsc70-

interacting protein (CHIP) and Hsp70/Hsp90 organizing protein (HOP), which are involved in

the degradation of the CFTR protein.[3][4][5] This post-translational modification inhibits the

chaperone-mediated ubiquitination and subsequent proteasomal degradation of F508del-

CFTR, thereby increasing its maturation, stability, and residence time at the cell surface.[3][4]

[5] While preclinical studies demonstrated promising activity, cavosonstat did not meet its

primary endpoints in Phase 2 clinical trials, and its development for CF has been discontinued.

[2] This guide provides a detailed technical overview of its mechanism, preclinical data, and the

experimental protocols used in its evaluation.
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Mechanism of Action: The GSNOR Inhibition
Pathway
Cavosonstat operates by targeting the proteostasis machinery that governs the fate of the

F508del-CFTR protein. The F508del mutation causes protein misfolding, leading to its

recognition by the endoplasmic reticulum (ER) quality control system. Chaperone proteins,

including Hsc70 and the E3 ubiquitin ligase CHIP, bind to the misfolded CFTR, targeting it for

ubiquitination and degradation by the proteasome.[4][6]

In CF airways, GSNOR activity is elevated, leading to depleted levels of the endogenous

bronchodilator and signaling molecule GSNO.[2][4] Cavosonstat inhibits GSNOR, thereby

restoring GSNO levels.[1][2] Increased GSNO leads to the S-nitrosylation (the addition of a

nitroso group to a thiol) of key chaperone proteins.[4][5] Specifically, the S-nitrosylation of CHIP

has been shown to inhibit its E3 ubiquitin ligase activity, preventing it from tagging F508del-

CFTR for degradation.[4][6] This reduces the interaction between CHIP and CFTR, allowing

more of the mutant protein to escape degradation, mature (transition from the core-

glycosylated Band B to the complex-glycosylated Band C), and traffic to the cell surface.[3][4]
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Caption: Cavosonstat's signaling pathway for CFTR stabilization.
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Summary of Quantitative Data
While extensive quantitative preclinical data for cavosonstat was not published in peer-

reviewed literature, reports from Nivalis Therapeutics and related studies on GSNOR inhibitors

provide key insights.[3][7] Clinical trial data offers a quantitative measure of its biological effect

in patients.

Table 1: Preclinical Activity of GSNOR Inhibition on F508del-CFTR

Parameter Assay Cell Type Effect Reference

CFTR

Maturation
Western Blot

CFBE41o-
(F508del)

GSNOR
inhibitor ("C3")
reversed the
GSNOR-
mediated
decrease in
mature Band C
CFTR.

[4]

CFTR

Expression
Western Blot

CFBE41o-

(F508del)

GSNOR

knockdown with

siRNA increased

expression and

maturation of

F508del-CFTR.

[2][4]

| CFTR Function | Not Specified | Airway cells from CF patients | N91115 significantly increased

and prolonged F508del-CFTR function when added to a corrector and potentiator. |[7] |

Table 2: Phase 1b Clinical Trial Results (Cavosonstat Monotherapy)
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Parameter
Patient
Population

Dose Group
(BID)

Placebo-
Adjusted
Change
from
Baseline
(Day 28)

p-value Reference

Sweat

Chloride

Homozygou
s F508del
(n=51)

200 mg
-5.2 mmol/L
(95% CI:
-11.7, 1.4)

0.11 [1][8]

| Sweat Chloride | Homozygous F508del (n=51) | 200 mg | -4.1 mmol/L (Within-group change

from baseline) | 0.032 |[9][10] |

Table 3: Phase 2 Clinical Trial Primary Endpoint

Parameter
Patient
Population

Treatment Outcome Reference

Lung Function

Homozygous
F508del on
Orkambi®

Cavosonstat
(200mg or
400mg BID)
add-on

Failed to
demonstrate
benefit in
absolute
change in
ppFEV₁ vs.
placebo.

[2]

| Lung Function | Heterozygous F508del + Gating Mutation on Kalydeco® | Cavosonstat
(400mg BID) add-on | Did not demonstrate a benefit in lung function measures. |[2] |

Key Experimental Protocols
The evaluation of a CFTR stabilizer like cavosonstat relies on a series of established

biochemical and electrophysiological assays to measure its effect on the target enzyme and on

CFTR protein expression, trafficking, and function.
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GSNOR Activity Spectrophotometric Assay
This assay measures the enzymatic activity of GSNOR by monitoring the consumption of its

cofactor, NADH.

Principle: GSNOR catalyzes the reduction of GSNO to glutathione disulfide (GSSG) and

ammonia, a reaction that consumes NADH. The rate of NADH oxidation is measured as a

decrease in absorbance at 340 nm.

Protocol:

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, 0.5 mM

EDTA, pH 8.0).

Reagent Addition: In a quartz cuvette, combine the reaction buffer, a source of GSNOR

enzyme (from cell lysate or purified protein), and the inhibitor (cavosonstat) at various

concentrations.

Initiation: Add NADH to a final concentration of approximately 0.2 mM and GSNO to a final

concentration of approximately 400 µM to start the reaction.

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the

decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a

constant temperature (e.g., 25°C).[11]

Analysis: Calculate the rate of NADH consumption from the linear phase of the absorbance

curve. GSNOR activity is expressed as nmol of NADH consumed per minute per mg of

protein. Plot the inhibition curve to determine the IC₅₀ of cavosonstat.

CFTR Maturation Western Blot Assay
This immunoassay quantifies the relative amounts of immature (ER-resident) and mature (post-

Golgi) CFTR protein.

Principle: CFTR undergoes glycosylation as it traffics through the secretory pathway. The core-

glycosylated, immature form in the ER (Band B) has a lower molecular weight (~160 kDa) than

the complex-glycosylated, mature form that has passed through the Golgi (Band C, ~180 kDa).

An effective stabilizer will increase the ratio of Band C to Band B.
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Protocol:

Cell Culture and Treatment: Plate human bronchial epithelial cells expressing F508del-CFTR

(e.g., CFBE41o-) and culture until confluent. Treat cells with cavosonstat, other modulators

(e.g., correctors), or vehicle (DMSO) for a specified time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease

inhibitors.

Protein Quantification: Determine the total protein concentration of the lysates using a BCA

or Bradford assay.

SDS-PAGE: Denature equal amounts of protein from each sample and separate by

molecular weight using SDS-polyacrylamide gel electrophoresis.

Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane

and probe with a primary antibody specific to CFTR, followed by a horseradish peroxidase

(HRP)-conjugated secondary antibody.

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system.

Analysis: Use densitometry software to quantify the intensity of Band B and Band C.

Calculate the maturation ratio (Band C / (Band B + Band C)) or the fold-change in Band C

relative to the vehicle control.

CFTR Cell Surface Stability Assay
This assay measures the residence time of CFTR at the plasma membrane.

Principle: Cell surface proteins are labeled with a cleavable biotin tag. Protein synthesis is then

inhibited, and the amount of biotinylated CFTR remaining at the surface is measured over time

(a "chase" period). A stabilizer will increase the half-life of surface CFTR.

Protocol:

Cell Culture and Treatment: Treat CFBE41o- cells expressing F508del-CFTR with a

corrector (to rescue the protein to the surface) and cavosonstat or vehicle for 24 hours.
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Surface Biotinylation: Cool cells to 4°C to halt membrane trafficking. Incubate with a

membrane-impermeable, cleavable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) to label

surface proteins. Quench the reaction.

Cycloheximide Chase: Add pre-warmed culture medium containing cycloheximide (100

µg/mL) to inhibit new protein synthesis. Incubate cells at 37°C for various time points (e.g., 0,

2, 4, 6 hours).

Lysis and Pulldown: At each time point, lyse the cells. Use streptavidin-coated beads to

precipitate the biotinylated proteins from the lysate.

Analysis: Elute the captured proteins and analyze the amount of CFTR at each time point by

Western blot. Quantify the band intensity and plot the percentage of CFTR remaining over

time to calculate the protein's half-life at the cell surface.
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Caption: Workflow for evaluating a CFTR stabilizer like cavosonstat.
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Conclusion
Cavosonstat was a first-in-class CFTR stabilizer that showed a clear scientific rationale and

promising preclinical signals. Its mechanism, centered on the inhibition of GSNOR to modulate

chaperone-mediated degradation of F508del-CFTR, represented a novel therapeutic strategy.

However, the modest biological signal observed in Phase 1b (a slight reduction in sweat

chloride) did not translate into a meaningful clinical benefit in lung function in larger Phase 2

trials.[2][9] The discontinuation of its development underscores the challenge of translating in

vitro cell-based rescue of F508del-CFTR into significant clinical efficacy. Despite this outcome,

the study of cavosonstat has provided valuable insights into the complex proteostasis network

governing CFTR and highlights the potential of targeting chaperone systems as a

complementary approach in the treatment of cystic fibrosis and other protein misfolding

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Augmentation of CFTR maturation by S-nitrosoglutathione reductase - PMC
[pmc.ncbi.nlm.nih.gov]

3. THERAPEUTIC FOCUS - GSNOR Inhibition to Stabilize & Improve Mutant CFTR
Processing [drug-dev.com]

4. S-Nitrosylation of CHIP Enhances F508Del-CFTR Maturation - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. S-Nitrosylation of CHIP Enhances F508Del-CFTR Maturation - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

8. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4838141/
https://bio-protocol.org/exchange/minidetail?id=17654602&type=30
https://www.benchchem.com/product/b606496?utm_src=pdf-body
https://www.benchchem.com/product/b606496?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26637637/
https://pubmed.ncbi.nlm.nih.gov/26637637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4838141/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4838141/
https://drug-dev.com/therapeutic-focus-gsnor-inhibition-to-stabilize-improve-mutant-cftr-processing/
https://drug-dev.com/therapeutic-focus-gsnor-inhibition-to-stabilize-improve-mutant-cftr-processing/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6890399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6890399/
https://www.researchgate.net/publication/336406566_S-Nitrosylation_of_CHIP_Enhances_F508Del_CFTR_Maturation
https://pubmed.ncbi.nlm.nih.gov/31596601/
https://pubmed.ncbi.nlm.nih.gov/31596601/
https://cysticfibrosisnewstoday.com/news/phase-1b-results-n91115-cystic-fibrosis-drug-presented-north-american-cystic-fibrosis-conference/
https://www.researchgate.net/publication/285757692_Augmentation_of_CFTR_maturation_by_S-nitrosoglutathione_reductase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. 4.5.4. Determination of S-Nitrosoglutathione Reductase (GSNOR) Activity [bio-
protocol.org]

10. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis
adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Frontiers | S-Nitrosoglutathione Reductase Contributes to Thermotolerance by
Modulating High Temperature-Induced Apoplastic H2O2 in Solanum lycopersicum
[frontiersin.org]

To cite this document: BenchChem. [The CFTR Stabilizer Cavosonstat: A Technical
Overview of its Mechanism and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b606496#cavosonstat-and-its-effect-on-
cftr-protein-stabilization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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